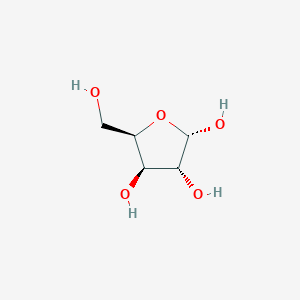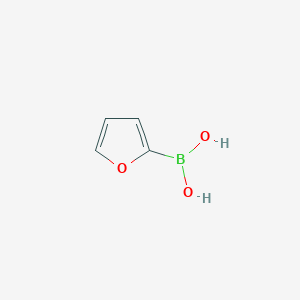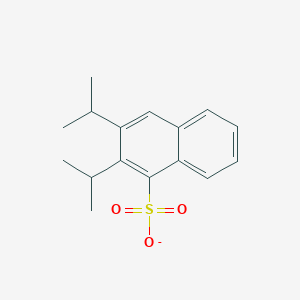
Nekal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nekal is a chemical compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. Nekal is a synthetic compound that belongs to the class of quaternary ammonium salts. It has a molecular formula of C18H37NCl and a molecular weight of 313.95 g/mol. Nekal is a colorless liquid that is soluble in water and organic solvents.
科学研究应用
Nekal has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. In addition, Nekal has been studied for its potential as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Nekal is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Nekal is a cationic surfactant that can interact with negatively charged cell membranes, leading to their disruption. This disruption can lead to cell death and the inhibition of microbial growth.
生化和生理效应
Nekal has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Nekal has also been shown to have anti-inflammatory and antioxidant properties. In addition, Nekal has been shown to have potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Nekal in lab experiments is its ability to disrupt cell membranes, making it a useful tool in studying cell biology and microbiology. However, one of the limitations of using Nekal is its potential toxicity to cells and organisms. Careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied.
未来方向
There are many potential future directions for the study of Nekal. One area of research is the development of new drug delivery systems using Nekal as a carrier. Another area of research is the investigation of the use of Nekal in gene therapy and cancer treatment. Additionally, the development of new synthetic methods for the production of Nekal could lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, Nekal is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting. Nekal has been extensively studied for its potential applications in various scientific fields, including as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. The mechanism of action of Nekal is related to its ability to disrupt cell membranes, leading to cell death and the inhibition of microbial growth. Nekal has a wide range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. However, careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied. There are many potential future directions for the study of Nekal, including the development of new drug delivery systems and the investigation of its use in gene therapy and cancer treatment.
合成方法
The synthesis of Nekal involves the reaction of n-alkyl halides with triethylamine in the presence of sodium hydroxide. The reaction leads to the formation of quaternary ammonium salts, which are then purified by distillation or chromatography. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting.
属性
CAS 编号 |
12653-75-7 |
|---|---|
产品名称 |
Nekal |
分子式 |
C16H19O3S- |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |
InChI 键 |
LWEAHXKXKDCSIE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
其他 CAS 编号 |
12653-75-7 |
相关CAS编号 |
28757-00-8 (parent) 68425-60-5 (ammonium salt) |
同义词 |
diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



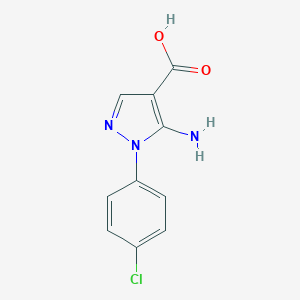
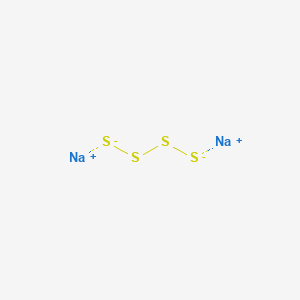
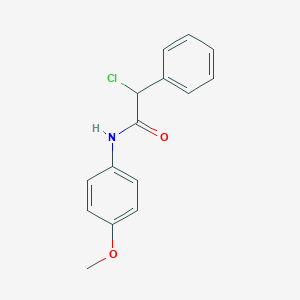
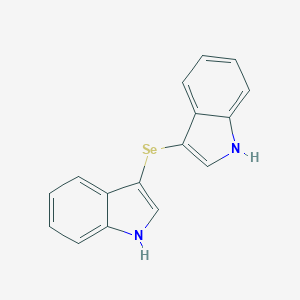

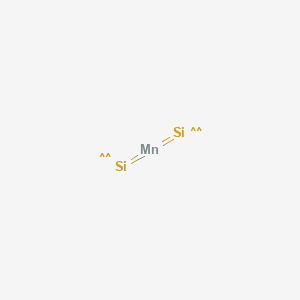
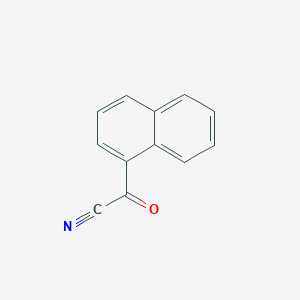
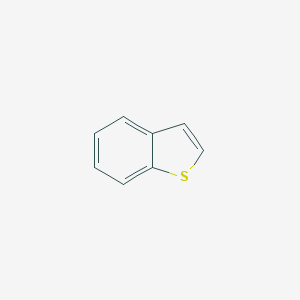
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
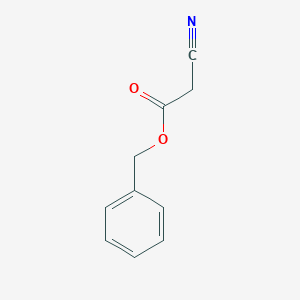
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
